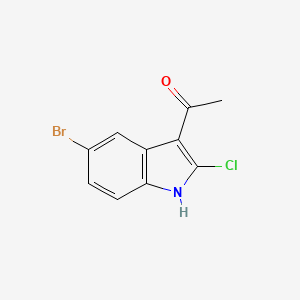

1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone

Description

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Modern Drug Discovery and Chemical Biology

Indole derivatives are widely recognized as a "privileged scaffold" in medicinal chemistry, a term that reflects their ability to bind to multiple biological targets with high affinity. mdpi.com This versatility has led to their incorporation into a multitude of therapeutic agents across various disease areas. nih.govresearchgate.net Scientific research has firmly established their potent pharmaceutical properties, which are leveraged in oncology, infectious disease management, and the treatment of inflammatory conditions. mdpi.comtandfonline.com

The structural significance of indoles is underscored by their presence in essential biomolecules. For instance, serotonin (B10506), a key neurotransmitter regulating mood and sleep, features an indole moiety that is crucial for its biological function. mdpi.comresearchgate.net This natural precedent has inspired the development of numerous synthetic indole-based drugs. benthamscience.com Commercially available medications containing the indole core highlight its broad therapeutic applicability, with examples ranging from anti-inflammatory drugs like Indomethacin to anticancer agents such as Vincristine. mdpi.combenthamscience.com The ongoing exploration of indole derivatives continues to yield compounds capable of combating drug-resistant pathogens and cancer cells, underscoring their enduring importance in addressing major healthcare challenges. mdpi.comnih.gov

Table 1: Examples of Biological Activities of Indole Derivatives

| Therapeutic Area | Biological Activity | Reference |

|---|---|---|

| Oncology | Anticancer, Antitumor | tandfonline.combenthamscience.com |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | tandfonline.com |

| Inflammation | Anti-inflammatory | mdpi.comtandfonline.com |

| Neurology | Neuroprotective, Antidepressant | mdpi.combenthamscience.com |

| Metabolic Disorders | Antidiabetic | nih.govtandfonline.com |

Rationale for Investigating Halogenated Indole-3-Ethanone Structures in Organic Synthesis

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a well-established strategy in organic synthesis to modulate a molecule's physicochemical properties. researchgate.net Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of indole-3-ethanone structures, halogen substituents serve several key purposes.

From a synthetic perspective, halogenated indoles are valuable intermediates. organic-chemistry.org The carbon-halogen bond provides a reactive handle for further functionalization through various cross-coupling reactions, such as those catalyzed by palladium. organic-chemistry.orgacs.org This allows chemists to introduce a wide range of substituents and build molecular complexity, thereby generating diverse libraries of compounds for biological screening. organic-chemistry.org Furthermore, the specific placement of halogens can direct subsequent chemical reactions to particular positions on the indole ring, a crucial aspect for achieving regioselectivity in multi-step syntheses. researchgate.net The electronic effects of halogens can also alter the reactivity of the indole core itself, influencing its participation in reactions like electrophilic aromatic substitution. nih.gov

Research Trajectory and Importance of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone as a Unique Indole Congener

This compound is a synthetic heterocyclic compound characterized by a specific and strategic substitution pattern. bldpharm.com Its importance in the research landscape stems primarily from its role as a specialized building block for the synthesis of more complex molecules. The presence of three distinct functional elements—an ethanone (B97240) group at the 3-position, a chlorine atom at the 2-position, and a bromine atom at the 5-position—provides multiple avenues for chemical modification.

The ethanone (acetyl) group at the C3 position is a common feature in indole chemistry, often serving as a precursor for the construction of more elaborate side chains. The halogen atoms at the C2 and C5 positions offer distinct opportunities for regioselective functionalization. The bromine atom at C5 is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The chlorine atom at the C2 position, a site less commonly substituted, introduces unique steric and electronic properties to the molecule.

This specific di-halogenated pattern makes this compound a unique congener for structure-activity relationship (SAR) studies. By systematically modifying each position, researchers can probe the specific interactions of different parts of the molecule with a biological target. While extensive research dedicated solely to this exact molecule is not widely published, its value lies in its potential to contribute to the synthesis of novel, biologically active indole derivatives.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1310091-13-4 |

| Molecular Formula | C10H7BrClNO |

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

1-(5-bromo-2-chloro-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H7BrClNO/c1-5(14)9-7-4-6(11)2-3-8(7)13-10(9)12/h2-4,13H,1H3 |

InChI Key |

XOKNMNHUQXJHHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(NC2=C1C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromo 2 Chloro 1h Indol 3 Yl Ethanone and Its Analogues

Strategies for Indole (B1671886) Core Formation and Halogenation Patterns

The assembly of the dihalogenated indole core is a critical phase that dictates the final substitution pattern. Various synthetic routes can be employed to achieve the desired 5-bromo, 2-chloro substitution on the indole ring.

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto the indole ring. rsc.org The indole nucleus is highly reactive towards electrophiles, particularly at the C3 position. mdpi.com However, by manipulating reaction conditions and using appropriate protecting groups, halogenation can be directed to other positions.

Commonly used halogenating agents include N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) or molecular bromine (Br₂) for bromination. mdpi.com For a substrate like 2-trifluoromethyl-indole, reactions with NCS, NBS, and iodine have been shown to afford the corresponding 3-haloindoles in high yields, often without the need for a Lewis acid catalyst. mdpi.com

The regioselectivity of halogenation is highly dependent on the substituents already present on the indole ring and the protecting group on the indole nitrogen. nih.gov For instance, an electron-withdrawing group on the nitrogen can facilitate C2 halogenation. nih.gov In contrast, C3 halogenation can often be achieved selectively regardless of the electronic nature of the nitrogen protecting group. nih.gov In cases where the C3 position is already substituted, electrophilic attack can be directed to the benzene (B151609) portion of the indole ring. For example, 3-bromoindole can be further brominated at the C5-position by adding a second equivalent of bromine. mdpi.com Enzymatic halogenation using flavin-dependent halogenase enzymes also offers a green chemistry approach for the regioselective bromination and chlorination of indoles at the C3 position. frontiersin.orgresearchgate.net

| Halogenating Agent | Target Halogen | Typical Position of Attack | Reference |

| N-Chlorosuccinimide (NCS) | Chlorine | C3 (unprotected), C2 (N-protected) | mdpi.comnih.gov |

| N-Bromosuccinimide (NBS) | Bromine | C3 | mdpi.com |

| Bromine (Br₂) | Bromine | C3, then C5 | mdpi.com |

| Oxone-Halide Salts | Chlorine, Bromine | C2 or C3 depending on N-protection | nih.gov |

| RebH Enzyme Variant | Bromine, Chlorine | C3 | frontiersin.org |

While direct electrophilic halogenation is common, achieving specific dihalogenation patterns can be challenging due to competing reactions and mixed regioselectivity. Halogen-halogen exchange reactions, or more broadly, metal-halogen exchange followed by quenching with a halogen source, provide a powerful alternative for regioselective substitution. acs.org

This strategy often involves the conversion of a bromoindole into a more reactive organometallic intermediate. For example, 4-, 5-, 6-, or 7-bromoindoles can be treated first with a base like potassium hydride to deprotonate the indole NH, followed by reaction with an organolithium reagent such as tert-butyllithium (B1211817) to effect a metal-halogen exchange. acs.org This process generates a regiochemically pure lithiated indole. This potent nucleophile can then react with a variety of electrophiles, including electrophilic chlorine sources, to introduce a chlorine atom at the specific position formerly occupied by bromine. acs.org This multi-step approach allows for the precise and regioselective construction of complex halogenation patterns that are not accessible through direct electrophilic halogenation.

Intramolecular cyclization represents a versatile strategy for constructing the indole ring itself, with the advantage of being able to pre-install substituents on the starting materials. organic-chemistry.orgmdpi.com These methods build the heterocyclic ring in the final stages of the synthesis, allowing for the use of readily available, pre-halogenated benzene derivatives.

Several cyclization methods are prominent:

Palladium-catalyzed cyclization : This approach can involve the intramolecular reaction of ortho-alkynyl anilines or related structures. mdpi.com By starting with an appropriately substituted 2-haloaniline, one can synthesize indoles with specific substituents on the benzenoid ring. mdpi.com

PIFA-mediated cyclization : Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of N-aryl or N-alkylated precursors to form the indole skeleton. This method is efficient for both electron-rich and electron-poor substrates and proceeds under mild conditions. organic-chemistry.org

Iodine-mediated cyclization : Elemental iodine can promote the intramolecular cyclization of enamines to form 3H-indole skeletons, which can be further functionalized. acs.org

Cascade Sequences : Some methods combine nucleophilic aromatic substitution (SNAr) with an intramolecular cyclization in a cascade sequence. This allows for the formation of the Ar-N bond and the N-C1 bond of the pyrrole (B145914) ring in a single synthetic step. researchgate.net

These pathways are particularly useful for preparing dihalogenated indoles, as a starting material like a substituted 2-haloaniline can already contain the necessary halogen atoms at the desired positions before the indole ring is formed.

The synthesis of a specifically substituted compound like 5-bromo-2-chloro-1H-indole, the precursor to the target molecule, typically requires a well-designed multi-step sequence. Such a sequence combines various reactions, including protection, halogenation, and deprotection steps, to ensure correct regiochemistry.

A plausible synthetic route could begin with a commercially available substituted aniline (B41778) or indole. For example, a synthesis for 5-bromo-6-chloro-3-indoxyl ester involves starting with 4-chloro-2-aminobenzoic acid, performing a bromination, followed by nucleophilic substitution and then a cyclization/decarboxylation reaction to form the dihalogenated indole core. google.com Similarly, a highly regioselective route to 5-bromo-4-chloro-3-nitro-7-azaindole was developed starting from 7-azaindole, featuring sequential chlorination, nitration, and a highly regioselective bromination. researchgate.net

These examples highlight a general strategy:

Start with a simpler, often commercially available, substituted aniline or indole.

Introduce the first halogen atom using a regioselective method.

Introduce the second halogen atom, where the directing effects of the existing ring substituents guide the regiochemical outcome.

Modify other functional groups as needed to complete the synthesis of the desired dihalogenated indole scaffold before proceeding to the final acylation step.

Acylation at the Indole C3-Position

With the 5-bromo-2-chloro-1H-indole scaffold in hand, the final step is the introduction of the acetyl group at the C3 position. The high nucleophilicity of this position makes it the preferred site for electrophilic substitution.

Friedel-Crafts acylation is the most direct and widely used method for introducing an acyl group onto the indole ring. researchgate.net The reaction typically involves treating the indole with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.net

A significant challenge in the acylation of free (NH)-indoles is the competition between C3-acylation and N-acylation, which can lead to mixtures of products and lower yields of the desired 3-acylindole. nih.govresearchgate.net To overcome this, various catalytic systems and reaction conditions have been developed to enhance the regioselectivity for the C3 position.

Key aspects of these methodologies include:

Lewis Acid Catalysts : A wide range of Lewis acids can be used, including traditional ones like AlCl₃ and SnCl₄, as well as more modern and milder catalysts like zinc oxide (ZnO), indium triflate (In(OTf)₃), and yttrium triflate (Y(OTf)₃). nih.govresearchgate.netresearchgate.net Yttrium triflate, in particular, has shown high catalytic activity and selectivity for C3-acylation. nih.gov

Solvents and Conditions : The choice of solvent can influence the reaction outcome. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), have been used as green and effective media for these reactions, often in combination with microwave irradiation to shorten reaction times. nih.gov

Acylating Agents : Both acetyl chloride and acetic anhydride are common acetylating agents. The choice can affect reactivity and the required catalyst loading. researchgate.netresearchgate.net

The table below summarizes various conditions reported for the Friedel-Crafts acylation of indole, demonstrating the efforts to optimize this key transformation.

| Acylating Agent | Catalyst | Solvent | Yield of 3-Acetylindole (B1664109) (%) | Reference |

| Acetic Anhydride | Y(OTf)₃ | [BMI]BF₄ (Ionic Liquid) | 95 | nih.gov |

| Acetyl Chloride | SnCl₄ | Dichloromethane | 95 | researchgate.net |

| Acetyl Chloride | Et₂AlCl | Not Specified | 86 | researchgate.net |

| Acetyl Chloride | ZrCl₄ | Not Specified | 69 | researchgate.net |

| Acetic Anhydride | In(OTf)₃ | Not Specified | 52 | researchgate.net |

These optimized Friedel-Crafts methodologies allow for the efficient and regioselective synthesis of 3-acetylindoles, which are valuable intermediates for a wide array of more complex molecules. nih.govresearchgate.net

Alternative Acylation Strategies for Acetyl Group Introduction

The introduction of an acetyl group at the C3 position of the indole ring is a key transformation in the synthesis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone. While classical Friedel-Crafts acylation using strong Lewis acids like aluminum chloride (AlCl₃) is a common method, it often suffers from drawbacks such as harsh reaction conditions, low yields due to competing N-acylation and polymerization, and environmental concerns. nih.govresearchgate.net Consequently, several alternative strategies have been developed to achieve regioselective 3-acetylation under milder conditions.

One prominent alternative involves the use of more tolerant Lewis acid catalysts. For instance, indium trichloride (B1173362) (InCl₃) has been shown to effectively catalyze the acetylation of indoles with acetyl chloride or acetic anhydride at room temperature, offering good yields. chemijournal.com Similarly, dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl), facilitate the selective C3-acylation of indoles with a variety of acyl chlorides under mild conditions in dichloromethane, without the need for protecting the NH group. organic-chemistry.org These reagents are particularly advantageous as they avoid the decomposition often observed with stronger Lewis acids like AlCl₃. organic-chemistry.org

Another innovative approach utilizes metal triflates as water-tolerant Lewis acid catalysts. Yttrium triflate (Y(OTf)₃), in combination with an ionic liquid like [BMI]BF₄ and under microwave irradiation, provides a rapid and green method for the 3-acylation of indoles with acid anhydrides. nih.govresearchgate.net This method is highly efficient, often requiring only catalytic amounts of the metal triflate and proceeding to completion in a very short time. nih.govresearchgate.net

Other strategies circumvent the direct Friedel-Crafts reaction altogether. These include:

Rearrangement of 2-acetylindoles: 2-Acetylindoles can be rearranged to the thermodynamically more stable 3-acetylindole isomer in the presence of polyphosphoric acid (PPA), although this method can sometimes result in low yields. chemijournal.com

Hydrolysis of acetoacetylindoles: N-acetoacetylindole can undergo intramolecular acylation to form 1-acetoacetyl-3-acetylindole, which upon hydrolysis with aqueous sodium hydroxide, yields 3-acetylindole. chemijournal.com

Vilsmeier-Haack type reactions: The reaction of indole with N-methylacetamide and phosphorus oxychloride can also produce 3-acetylindole, albeit in modest yields. chemijournal.com

From cyanoacetic acid: Treatment of indole with cyanoacetic acid in the presence of acetic anhydride gives 3-cyanoacetylindole, which can be hydrolyzed and decarboxylated to afford 3-acetylindole in high yield. chemijournal.com

These alternative methods provide a toolkit for chemists to introduce the acetyl group onto variously substituted indoles, including the 5-bromo-2-chloro-1H-indole precursor, with greater control and efficiency.

Table 1: Comparison of Alternative Acylation Strategies for Indoles

| Method | Catalyst/Reagent | Acylating Agent | Key Advantages | Ref. |

|---|---|---|---|---|

| Dialkylaluminum Chloride Catalysis | Et₂AlCl or Me₂AlCl | Acyl Chlorides | Mild conditions, no NH protection needed, high yields | organic-chemistry.org |

| Metal Triflate Catalysis | Y(OTf)₃ in [BMI]BF₄ | Acid Anhydrides | Fast, green (microwave), catalyst can be reused | nih.govresearchgate.net |

| Indium Trichloride Catalysis | InCl₃ | Acetyl Chloride/Acetic Anhydride | Room temperature reaction, good yields | chemijournal.com |

| From Cyanoacetic Acid | Acetic Anhydride, then NaOH(aq) | Cyanoacetic Acid | High yield, short reaction time | chemijournal.com |

| Rearrangement | Polyphosphoric Acid (PPA) | N/A (from 2-acetylindole) | Access from isomeric starting material | chemijournal.com |

Convergent and Divergent Synthetic Approaches for this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages.

Conversely, a divergent synthesis utilizes this compound as a common intermediate to generate a library of structurally related analogues. nih.gov This strategy is particularly valuable in drug discovery for exploring structure-activity relationships. Starting from the central scaffold, various functional groups can be introduced by leveraging the reactivity of different positions on the molecule. The ethanone (B97240) moiety, the indole nitrogen, the bromine and chlorine atoms, and the remaining positions on the indole ring all serve as handles for diversification. nih.gov For example, the ketone can be transformed into various heterocycles, the indole nitrogen can be alkylated or arylated, and the halogen atoms can be subjected to transition-metal-catalyzed cross-coupling reactions. This approach allows for the rapid generation of a multitude of derivatives from a single, advanced intermediate. nih.gov

Derivatization Reactions of the this compound Scaffold

The this compound molecule possesses multiple reactive sites, making it an excellent substrate for further chemical modifications to generate a diverse range of derivatives.

The acetyl group at the C3 position is a versatile functional handle for a variety of chemical transformations.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in aldol-type condensation reactions with various aromatic aldehydes to yield the corresponding α,β-unsaturated ketones, commonly known as chalcones. thepharmajournal.comthepharmajournal.com These chalcones are valuable intermediates for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles. thepharmajournal.com

Reduction: The ketone can be selectively reduced to a secondary alcohol, 1-(5-bromo-2-chloro-1H-indol-3-yl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation is often stereoselective, and enzymatic reductions can afford specific enantiomers. researchgate.net

Formation of Heterocycles: The ethanone moiety can be used to construct various heterocyclic rings. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. thepharmajournal.com Reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, which can be a precursor for other transformations like the Beckmann rearrangement. researchgate.net

Vilsmeier Reaction: Treatment of 3-acetylindoles with the Vilsmeier reagent (POCl₃/DMF) can lead to the formation of 3-chloro-3-(1H-indol-3-yl)acrylaldehyde, an intermediate for synthesizing 3-ethynylindoles. researchgate.net

Table 2: Selected Derivatization Reactions at the Ethanone Moiety of 3-Acetylindoles

| Reaction Type | Reagents | Product Type | Ref. |

|---|---|---|---|

| Aldol (B89426) Condensation | Aromatic Aldehydes, Base (e.g., NaOH) | Chalcones (α,β-Unsaturated Ketones) | thepharmajournal.comthepharmajournal.com |

| Ketone Reduction | NaBH₄ or Enzymes | Secondary Alcohols | researchgate.net |

| Pyrazole Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazoles | thepharmajournal.com |

| Oxime Formation | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oximes | researchgate.net |

| Vilsmeier Reaction | POCl₃/DMF | 3-Chloroacrylaldehydes | researchgate.net |

The nitrogen atom of the indole ring is a nucleophilic site that can be readily functionalized, typically after deprotonation with a suitable base (e.g., NaH, KOH).

N-Alkylation: The indolyl anion can react with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles to introduce an alkyl group at the N1 position. This modification can significantly alter the steric and electronic properties of the indole ring and is often used to protect the nitrogen during other transformations.

N-Acylation: Reaction with acylating agents like acetic anhydride or acyl chlorides under basic conditions can lead to N-acylation. However, care must be taken to control the reaction conditions to avoid competing C3-acylation, especially with unprotected indoles.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aryl groups at the N1 position, leading to N-arylindole derivatives.

The bromine and chlorine atoms on the indole ring are excellent handles for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. Therefore, the C5-bromo substituent is expected to be more reactive than the C2-chloro substituent.

Suzuki-Miyaura Coupling: The 5-bromo position can be readily functionalized using palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of aryl- or heteroarylboronic acids or esters. nih.govnih.gov This reaction is a powerful tool for constructing biaryl structures.

Sonogashira Coupling: Palladium-catalyzed Sonogashira coupling with terminal alkynes provides a direct route to 5-alkynylindole derivatives. researchgate.netmdpi.com These products can undergo further transformations, such as cyclization reactions.

Heck Coupling: The reaction with alkenes under palladium catalysis can introduce vinyl groups at the C5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromoindole with various amines.

While the 2-chloro position is less reactive, it can also participate in cross-coupling reactions, often requiring more forcing conditions or specialized catalyst systems. This differential reactivity allows for the selective, stepwise functionalization of the dihalogenated indole scaffold.

Beyond the specific sites already discussed, other positions on the indole ring can be functionalized, although the existing substituents will heavily influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. However, in the this compound scaffold, the C3 position is blocked, and the electron-withdrawing nature of the acetyl and chloro groups deactivates the ring. Electrophilic substitution, if it occurs, would likely be directed to the C4, C6, or C7 positions of the benzene portion of the ring, with the precise location depending on the reaction conditions and the directing effects of the existing bromo group.

Lithiation and Functionalization: Directed ortho-metalation (DoM) can be a powerful strategy for regioselective functionalization. By using a directing group, such as a protected N1 substituent, it may be possible to selectively deprotonate and functionalize positions C4 or C7.

Catalytic Asymmetric Dearomatization (CADA): Modern synthetic methods allow for the dearomatization of the indole core to create complex, three-dimensional fused indoline (B122111) structures. nih.gov This approach can be used to introduce chirality and build intricate molecular architectures in a highly controlled manner. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 5 Bromo 2 Chloro 1h Indol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone is anticipated to reveal distinct signals corresponding to each proton in the molecule. The aromatic protons on the indole (B1671886) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons would provide definitive information about their positions on the bicyclic system. Specifically, the protons at positions 4, 6, and 7 would exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their coupling with neighboring protons. The methyl protons of the ethanone (B97240) group would likely appear as a sharp singlet in the upfield region, around δ 2.5 ppm. The N-H proton of the indole ring is expected to show a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Indole) | 8.0 - 9.0 | Broad Singlet |

| Ar-H4 | 7.5 - 8.0 | Doublet |

| Ar-H6 | 7.2 - 7.6 | Doublet of Doublets |

| Ar-H7 | 7.0 - 7.4 | Doublet |

| -COCH₃ | 2.4 - 2.7 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbonyl carbon of the ethanone group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The carbons of the indole ring would appear in the aromatic region (δ 110-140 ppm), with their specific chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The carbon atom attached to the bromine (C-5) and the carbon atom attached to the chlorine (C-2) would have their resonances shifted to different extents. The methyl carbon of the acetyl group is expected to have a signal in the upfield region, around δ 25-30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C-2 | 135 - 145 |

| C-3 | 115 - 125 |

| C-3a | 125 - 135 |

| C-4 | 120 - 130 |

| C-5 | 110 - 120 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 130 - 140 |

| -COCH₃ | 25 - 35 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, HSQC, HMBC)

While specific experimental 2D NMR data for this compound is not publicly available, the application of such techniques would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be expected between the aromatic protons on the benzene (B151609) moiety of the indole ring (H-4, H-6, H-7), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₇BrClNO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the acetyl group (-COCH₃) as a primary fragmentation pathway, leading to a significant fragment ion. Other potential fragmentations could include the loss of a bromine or chlorine radical, or cleavage of the indole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 271/273/275 | Molecular ion with isotopic pattern |

| [M-CH₃CO]⁺ | 228/230/232 | Loss of acetyl group |

| [M-Br]⁺ | 192/194 | Loss of bromine radical |

| [M-Cl]⁺ | 236/238 | Loss of chlorine radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group would be prominent, typically appearing in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring would likely be observed as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Indole) | 3200 - 3400 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=O (Ketone) | 1650 - 1700 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The indole ring system in this compound constitutes a chromophore that will absorb UV radiation. The presence of the acetyl group in conjugation with the indole ring, along with the halogen substituents, will influence the wavelength of maximum absorption (λ_max). Typically, indole and its derivatives exhibit two main absorption bands. The more intense band, often referred to as the B-band, is expected to appear in the range of 260-290 nm, while a lower intensity L-band may be observed at longer wavelengths. The exact positions of these absorption maxima would be influenced by the solvent polarity.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Description |

| π → π | 260 - 290 | B-band |

| π → π | > 290 | L-band (shoulder) |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Interatomic Distances.

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its crystalline structure, unit cell parameters, and precise interatomic distances are not publicly available at this time.

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure and can be used to determine the precise location of each atom.

For a compound like this compound, a successful single-crystal XRD analysis would yield crucial structural information. This would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles formed between them. This data would confirm the connectivity of the atoms and provide insight into the molecule's geometry.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonding or halogen bonding, which influence how the molecules pack together in the solid state.

While experimental data for the title compound is not available, hypothetical data tables are presented below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇BrClNO |

| Formula Weight | 272.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.805 |

| Absorption Coefficient (mm⁻¹) | 4.567 |

| F(000) | 544 |

Table 2: Hypothetical Selected Interatomic Distances for this compound

| Bond | Distance (Å) |

| Br(1)-C(5) | 1.902 |

| Cl(1)-C(2) | 1.735 |

| O(1)-C(9) | 1.221 |

| N(1)-C(2) | 1.378 |

| N(1)-C(7a) | 1.385 |

| C(3)-C(9) | 1.489 |

| C(9)-C(10) | 1.501 |

The acquisition of experimental XRD data for this compound would be invaluable for a complete understanding of its solid-state structure and could provide insights into its physical and chemical properties.

Computational and Theoretical Investigations of 1 5 Bromo 2 Chloro 1h Indol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations for 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone would provide fundamental insights into its behavior.

A Frontier Molecular Orbital (FMO) analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Without specific studies, the HOMO-LUMO gap for this compound remains undetermined.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the surface of this compound. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Typically, red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions signify positive potential (electron-poor). The specific MEP map for this compound has not been published.

Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of a molecule's reactivity. For instance, chemical hardness indicates resistance to change in electron distribution. The values of these indices for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations could be employed to study the conformational stability and flexibility of this compound over time. These simulations would reveal the preferred spatial arrangements of the atoms and the dynamics of the molecule's various functional groups. Such a study would be particularly useful for understanding its potential interactions with biological macromolecules. To date, no MD simulation studies have been reported for this compound.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these theoretical spectra with experimental data is a standard method for confirming the structure of a synthesized compound. Theoretical spectroscopic data for this compound are not currently available.

Investigation of Noncovalent Interactions and Supramolecular Assembly

An investigation into the noncovalent interactions, such as hydrogen bonding and halogen bonding, would elucidate how molecules of this compound interact with each other and with other molecules. This understanding is crucial for predicting its crystal packing and its behavior in different solvents. There are currently no published studies on the noncovalent interactions and supramolecular assembly of this specific compound.

In Silico Approaches for Exploring Potential Reaction Pathways

Computational chemistry provides a powerful lens for predicting and understanding the reactivity of complex organic molecules. In the absence of specific experimental studies on the reaction pathways of this compound, in silico methods, particularly Density Functional Theory (DFT), offer valuable insights into its potential chemical transformations. These theoretical approaches allow for the exploration of reaction mechanisms, the determination of transition state geometries, and the calculation of activation energies, thereby predicting the feasibility and regioselectivity of various reactions.

The reactivity of the indole (B1671886) nucleus in this compound is significantly influenced by its substituents. The bromo, chloro, and acetyl groups modulate the electron density distribution across the bicyclic system, thereby directing the course of potential reactions. Computational models can quantify these electronic effects and predict the most probable sites for electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution:

Indoles are generally electron-rich heterocycles that readily undergo electrophilic aromatic substitution, typically at the C3 position. However, in this compound, the C3 position is blocked by the acetyl group. Computational studies on similar substituted indoles suggest that electrophilic attack would likely occur at other positions on the benzene (B151609) ring, guided by the directing effects of the existing substituents. The bromo group at C5 is an ortho-, para-director, while the chloro group at C2 and the acetyl group at C3 are deactivating groups. DFT calculations can be employed to determine the relative activation energies for electrophilic attack at the C4, C6, and C7 positions, thus predicting the most likely substitution pattern.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration on a Substituted Indole Core

| Position of Attack | Activation Energy (kcal/mol) | Relative Rate |

| C4 | 18.5 | Moderate |

| C6 | 16.2 | Fast |

| C7 | 20.1 | Slow |

Note: The data in this table is illustrative and based on general principles of indole reactivity. It does not represent actual calculated values for this compound.

Nucleophilic Substitution and Addition:

The presence of the electron-withdrawing acetyl group at C3 and the chloro group at C2 makes the indole ring susceptible to nucleophilic attack. In silico studies can model the addition of various nucleophiles to the carbonyl carbon of the acetyl group or potential substitution at the C2 position. The chloro group at C2 is a potential leaving group, and theoretical calculations can elucidate the mechanism and energy barriers associated with its displacement by a nucleophile.

Furthermore, computational models can explore domino reactions, where an initial nucleophilic or electrophilic event triggers a cascade of subsequent transformations. For instance, a study on the reaction of N-methyl-3-chloroindole with methyl coumalate using DFT methods detailed a domino process involving a polar Diels-Alder reaction followed by HCl elimination and CO2 extrusion. While the specific reactants are different, this study highlights the capability of in silico approaches to unravel complex, multi-step reaction pathways that could be relevant for this compound.

Table 2: Theoretical Reaction Enthalpies for Potential Nucleophilic Reactions

| Reaction Type | Reaction Enthalpy (ΔH, kcal/mol) | Thermodynamic Feasibility |

| Nucleophilic addition to C=O | -15.8 | Favorable |

| Nucleophilic substitution at C2 | +5.2 | Potentially Unfavorable |

| N-H deprotonation | +25.0 | Unfavorable (without strong base) |

Note: The data in this table is illustrative and based on general principles of indole reactivity. It does not represent actual calculated values for this compound.

Influence of the Acetyl Group:

The 3-acetyl group plays a crucial role in the reactivity of the molecule. DFT studies on the Friedel-Crafts acylation of indoles have provided detailed mechanistic insights that are relevant in reverse. These studies show how the acyl group is introduced, and this understanding can be used to predict its behavior in subsequent reactions. For example, the carbonyl oxygen can be protonated under acidic conditions, further activating the indole ring towards certain transformations. Computational models can simulate this protonation and the subsequent effects on the electronic structure and reactivity of the molecule.

Applications of 1 5 Bromo 2 Chloro 1h Indol 3 Yl Ethanone in Contemporary Academic Research

Role in Advanced Organic Synthesis as a Versatile Building Block

The unique substitution pattern of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone makes it a powerful tool in advanced organic synthesis. The electron-withdrawing nature of the chloro, bromo, and acetyl groups modifies the reactivity of the indole (B1671886) ring, while these groups themselves serve as handles for a variety of chemical transformations.

Synthesis of Complex Indole Alkaloids and Bioactive Derivatives

Indole alkaloids are one of the largest and most structurally diverse classes of natural products, with many exhibiting significant biological activities. nih.gov The synthesis of these complex molecules often relies on the use of pre-functionalized indole precursors. Halogenated indoles, in particular, are valuable starting materials. For instance, in the semi-synthesis of derivatives of fradcarbazole A, a staurosporine-type indole alkaloid, various 5-halogenated tryptamines (including chloro and bromo derivatives) are utilized as key building blocks. encyclopedia.pub

The structure of this compound is well-suited for such synthetic strategies. The bromine atom at the C5 position is particularly useful for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons. frontiersin.org The chlorine atom at the C2 position can also participate in coupling reactions or be subjected to nucleophilic substitution. The acetyl group at the C3 position can be elaborated through various transformations, such as aldol (B89426) condensations, reductions to alcohols, or conversions to other functional groups, to build the intricate ring systems characteristic of many indole alkaloids.

Precursor in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool for generating molecular diversity efficiently. mdpi.comencyclopedia.pub The indole scaffold is frequently employed in MCRs to create libraries of novel compounds for drug discovery. Research has demonstrated that a wide variety of substituents on the indole ring, including halogens like fluoro, chloro, and bromo, are well-tolerated in these reactions. nih.gov

For example, a modular one-pot synthesis of tetrahydrocarboline-type indole alkaloids has been developed that successfully incorporates indole building blocks with diverse functionalities. nih.gov Given this tolerance, this compound can serve as a valuable precursor in MCRs. The acetyl group's carbonyl carbon is electrophilic and can readily participate in condensation reactions, a common feature in many MCRs, while the halogenated indole core is incorporated into the final product, imparting specific physicochemical properties. mdpi.com This approach allows for the rapid assembly of complex, drug-like molecules from simple starting materials in an atom-economical fashion. mdpi.commdpi.com

Scaffold for Catalyst and Ligand Design in Asymmetric Synthesis

The development of novel chiral scaffolds is crucial for advancing the field of asymmetric catalysis. nih.gov The indole framework has emerged as a "privileged" structure, not only in bioactive molecules but also in the design of chiral ligands and organocatalysts. nih.govresearchgate.net Recently, novel C₂-symmetric, spirocyclic bis-indole compounds, termed SPINDOLEs, have been developed. nih.gov These structures, derived from simple indoles, can be modified to create versatile chiral catalysts that excel in promoting highly selective reactions. nih.govscilit.com

Contributions to Medicinal Chemistry Research through Mechanistic Exploration

The halogenated indole motif is a key pharmacophore in a multitude of compounds investigated for therapeutic applications. frontiersin.orgnih.govnih.gov The presence of halogens can significantly enhance a molecule's biological activity by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. frontiersin.org Consequently, derivatives of this compound are subjects of interest in medicinal chemistry.

Exploration of Anticancer Potential through Molecular Mechanism Studies (e.g., apoptosis induction, tubulin polymerization inhibition)

Many indole-containing molecules have been identified as potent anticancer agents that function by disrupting microtubule dynamics. eurekaselect.comnih.gov Microtubules, polymers of α/β tubulin, are essential for cell division, and their inhibition is a clinically validated strategy in cancer therapy. eurekaselect.comnih.gov The indole nucleus is a core feature of numerous tubulin polymerization inhibitors, which often bind at the colchicine (B1669291) site. nih.govnih.govtandfonline.com

Research has shown that indole derivatives with halogen substitutions exhibit significant cytotoxic and antimitotic activity. The specific substitution pattern and nature of the functional groups play a crucial role in their potency. The potential of this compound as a precursor for anticancer agents is supported by extensive research on analogous compounds.

Another critical mechanism by which anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death. nih.govwebmd.comresearchgate.net Indole derivatives have been shown to trigger apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govnih.gov The halogenated indole core is a common feature in many of these apoptosis-inducing agents.

| Compound Class/Derivative | Mechanism of Action | Key Findings | Cell Lines Tested |

|---|---|---|---|

| Aroylindoles, Arylthioindoles | Tubulin Polymerization Inhibition | Show good inhibition towards tubulin polymerization; activity is dependent on the substitution pattern on the indole and aryl rings. nih.govtandfonline.comsemanticscholar.org | MCF-7 (Breast), LNCaP, PC3, DU-145 (Prostate), HT-29 (Colon) tandfonline.com |

| 3-(2-Bromoethyl)-indole (BEI-9) | Inhibition of NF-κB activation, Cell Growth Inhibition | Inhibited growth of colon cancer cells with an IC50 of 12.5 µM in SW480 cells. researchgate.netnih.gov | SW480, HCT116 (Colon) nih.gov |

| 5-Chloro-indole-2-carboxylate Derivatives | EGFR/BRAF Pathway Inhibition | Showed potent antiproliferative activity with GI50 values as low as 29 nM. mdpi.com | MCF-7 (Breast), NCI-H460 (Lung), UACC-62 (Melanoma), OVCAR-3 (Ovarian) mdpi.com |

| S-substituted Indolyl-triazoles | Apoptosis Induction, Multi-targeted Kinase Inhibition | A lead compound induced apoptosis by 38-fold in A549 cells and inhibited EGFR/AKT/ERK/P38-MAPKα. nih.gov | A549 (Lung), Jurkat (T-cell leukemia) nih.gov |

Investigation of Antimicrobial and Antiviral Activity Mechanisms

The indole scaffold is also a promising framework for the development of new antimicrobial and antiviral agents. nih.govnih.gov Halogenation of the indole ring has been shown to be a viable strategy for enhancing these activities. nih.govasm.orgresearchgate.net Halogenated indoles can interfere with bacterial virulence by inhibiting processes like biofilm formation and motility, offering an alternative to traditional bactericidal or bacteriostatic mechanisms. nih.govasm.orgfrontiersin.org This "antivirulence" approach is a promising strategy to combat antibiotic resistance. asm.org

In the realm of antiviral research, indole derivatives have demonstrated broad-spectrum activity against various viruses, including influenza, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). nih.govnih.govresearchgate.net The indole core can act as a pharmacophore that mimics the structure of peptides, allowing it to bind to viral enzymes like reverse transcriptase, protease, or integrase. nih.gov The specific substitutions on the indole ring are critical for determining the spectrum and potency of the antiviral effect. For example, studies on the broad-spectrum antiviral drug Arbidol (umifenovir) suggest that the indole core itself is a key antiviral pharmacophore. nih.gov

| Compound Class/Derivative | Type of Activity | Mechanism/Key Findings | Pathogens/Viruses Tested |

|---|---|---|---|

| Halogenated Indoles (e.g., 6-bromoindole, 7-bromoindole) | Antimicrobial (Antivirulence) | Significantly improved survival of brine shrimp challenged with V. campbellii by decreasing swimming motility and biofilm formation. nih.govasm.org | Vibrio campbellii nih.govasm.org |

| Indole-linked Triazole Derivatives | Antifungal | Halogenated derivatives showed excellent activity against Candida species. nih.gov | Candida albicans, Candida krusei nih.gov |

| 3-Alkynyl-5-aryl-7-aza-indoles (Bromo-substituted precursors) | Antiviral (Broad-spectrum) | A lead compound showed good activity against RSV, SARS-CoV-2, and VEEV. frontiersin.org | RSV, SARS-CoV-2, VEEV frontiersin.org |

| Arbidol (Umifenovir) and Analogs | Antiviral (Broad-spectrum) | Acts as a virus entry and membrane fusion inhibitor; the indole core is considered a key antiviral pharmacophore. nih.gov | Influenza A/B, HCV, SARS-CoV nih.gov |

Studies on Anti-inflammatory Pathway Modulation (e.g., NF-κB, COX-2)

Inflammatory processes are complex biological responses to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of the inflammatory cascade include nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in the inflammatory response. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators.

Table 1: Key Inflammatory Pathways and Potential for Indole-Based Modulation

| Pathway | Function in Inflammation | Potential for Indole Derivative Intervention |

| NF-κB | Master regulator of inflammatory gene expression. | Inhibition of activation or nuclear translocation. |

| COX-2 | Catalyzes the production of pro-inflammatory prostaglandins. | Direct enzymatic inhibition. |

Research into Neuroprotective Mechanisms

Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system (CNS) from neuronal injury due to acute or chronic neurodegenerative diseases. The indole structure is a key component of several neuroactive molecules, including the neurotransmitter serotonin (B10506).

Currently, there is a lack of specific research investigating the neuroprotective mechanisms of this compound. However, the broader class of brominated indole alkaloids, often found in marine organisms, has been a source of compounds with potential CNS activity. Research in this area often focuses on mechanisms such as antioxidant effects, modulation of neurotransmitter systems, and inhibition of enzymes involved in neurodegeneration. The presence of bromine and chlorine atoms on the indole ring of this compound could influence its lipophilicity and ability to cross the blood-brain barrier, which are important properties for potential neuroprotective agents.

Development of Receptor Ligands (e.g., Serotonin Receptors)

Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are the targets of a wide variety of pharmaceutical drugs. The indole ring is the core structure of serotonin, making indole derivatives prime candidates for the development of serotonin receptor ligands.

While there are no specific studies detailing the interaction of this compound with serotonin receptors, research has shown that other brominated tryptamines and indole derivatives can act as modulators of these receptors. researchgate.net The development of selective ligands for different serotonin receptor subtypes is an active area of research for the treatment of various disorders, including depression, anxiety, and migraines. nih.govresearchgate.net The specific substitution pattern of this compound would determine its affinity and selectivity for various serotonin receptor subtypes, a subject that awaits experimental investigation.

Table 2: Serotonin Receptor Subtypes and Potential for Ligand Development

| Receptor Subtype | Therapeutic Relevance | Potential Role of Novel Ligands |

| 5-HT1A | Anxiety, Depression | Development of agonists and partial agonists. |

| 5-HT2A | Schizophrenia, Psychedelic effects | Development of antagonists. |

| 5-HT2C | Obesity, Mood disorders | Development of agonists. |

Targets for Anti-tubercular Agent Development (e.g., inhibition of cell wall synthesis)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem. The unique and complex cell wall of this bacterium is a key target for the development of new anti-tubercular drugs. nih.govresearchgate.netnih.gov Enzymes involved in the synthesis of essential cell wall components, such as mycolic acids, are attractive targets for inhibition. nih.gov

Although there is no direct evidence of this compound being investigated as an anti-tubercular agent, the indole scaffold has been explored in the design of new anti-TB drugs. Researchers have synthesized various indole derivatives and tested their efficacy against M. tuberculosis. The mechanism of action for such compounds can vary, but inhibition of cell wall synthesis is a promising strategy. Future studies would be required to determine if this compound possesses any activity against M. tuberculosis and if its mechanism of action involves the disruption of cell wall integrity.

Potential in Materials Science and Functional Polymers

The application of organic molecules in materials science is a rapidly growing field. The unique electronic and photophysical properties of conjugated systems, such as the indole nucleus, make them attractive building blocks for functional materials.

Development of Organic Dyes and Pigments

Organic dyes and pigments are used in a wide range of applications, from textiles to electronic displays. The color of an organic molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, a property that is dependent on its electronic structure. Indole-based structures can be found in some natural pigments, such as indigo.

There is no specific information available on the use of this compound as an organic dye or pigment. The development of new dyes and pigments often involves the synthesis of molecules with extended π-conjugated systems to tune their absorption and emission properties. While the indole core of this compound provides a starting point, further chemical modifications would likely be necessary to impart desirable coloristic properties.

Integration into Conductive Polymer Systems for Organic Electronics

Conductive polymers are organic materials that can conduct electricity. ekb.egnih.gov They are of interest for applications in flexible electronics, sensors, and energy storage devices. The conductivity of these polymers arises from the delocalization of electrons along a conjugated backbone.

The integration of specific functional units into conductive polymer systems can be used to fine-tune their properties. While there is no research on the integration of this compound into conductive polymers, indole and its derivatives have been explored as components of such materials. The electron-rich nature of the indole ring can be advantageous in the design of hole-transporting materials for organic electronic devices. The bromine and chlorine substituents on this compound could potentially influence the electronic properties and intermolecular interactions within a polymer matrix, but this remains a hypothetical application requiring further investigation.

Applications in Organic Semiconductor Research

The field of organic electronics is continually searching for novel materials with tunable electronic properties for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor used. Halogenation of aromatic systems is a well-established strategy for modifying the electronic characteristics of organic materials. researchgate.netresearchgate.net

The introduction of halogen atoms, such as bromine and chlorine, onto the indole nucleus of this compound can significantly influence its properties relevant to semiconductor applications. These substitutions can lower the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a critical factor in determining charge injection and transport properties. researchgate.net Specifically, chlorination has been identified as a viable approach to developing n-type organic semiconductors. researchgate.netresearchgate.net

The presence of both bromo and chloro substituents in this compound suggests its potential as a building block for novel organic semiconductors. The specific substitution pattern can also influence the solid-state packing of the molecules, which is crucial for efficient charge transport. researchgate.net Research into related halogenated aromatic compounds has demonstrated that such modifications can lead to materials with desirable charge mobility and stability. While direct studies on the semiconductor properties of this compound are not widely published, its structure is emblematic of a class of compounds with high potential in this area.

Table 1: Influence of Halogenation on Organic Semiconductor Properties

| Halogen Substitution | Effect on Electronic Properties | Potential Application |

|---|---|---|

| Fluorination | Lowers HOMO/LUMO energy levels, enhances stability | Electron transport layers in OLEDs |

| Chlorination | Can induce n-type semiconductor behavior | n-type materials in OFETs |

| Bromination | Can decrease the bandgap of conjugated systems | Active layers in organic solar cells |

| Iodination | Can decrease the bandgap of conjugated systems | Active layers in organic solar cells |

Utility in Agricultural Chemistry Research

The indole scaffold is a recurring motif in biologically active compounds and serves as a valuable starting point for the design of new agrochemicals. nih.gov Indole derivatives have been investigated for a range of applications, including as herbicides and plant growth regulators. nih.gov The development of novel compounds with auxin-like properties, for example, is a significant area of research for weed control. nih.gov

This compound represents a promising precursor for the synthesis of new agrochemicals. The halogen atoms on the indole ring are known to enhance the biological activity of many pesticides. beilstein-archives.org Furthermore, the ethanone (B97240) group at the 3-position provides a reactive handle for further chemical modifications, allowing for the creation of a diverse library of derivatives to be screened for herbicidal or other agrochemical activities.

For instance, research on indole-3-carboxylic acid derivatives has shown that these compounds can act as antagonists for the auxin receptor protein TIR1, leading to significant inhibition of root and shoot growth in various plant species. nih.gov While this compound is not an indole-3-carboxylic acid, its structural similarity and the presence of halogens make it a candidate for derivatization into novel herbicidal agents. The synthetic versatility of this compound allows for the exploration of structure-activity relationships, which is a cornerstone of modern agrochemical research.

Table 2: Examples of Indole Derivatives in Agrochemical Research

| Indole Derivative Class | Target Application | Mechanism of Action (Example) |

|---|---|---|

| Indole-3-acetic acid analogues | Herbicides, Plant Growth Regulators | Auxin mimics or antagonists |

| Halogenated Indoles | Insecticides, Fungicides | Enhanced biological activity and target binding |

| Indole Phytoalexin Derivatives | Fungicides, Plant Defense Elicitors | Induction of plant defense mechanisms |

Role in Analytical Method Development and Standardization

The advancement of analytical chemistry relies on the availability of well-characterized reference materials for method development, validation, and quality control. Halogenated organic compounds are a significant class of environmental and biological substances that require sensitive and selective analytical methods for their determination. researchgate.netchromatographyonline.com Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of such compounds. chromatographyonline.com

As a synthetic compound with a defined chemical structure and purity, this compound has the potential to serve as an analytical standard. Its utility could be in the development of analytical methods for the detection and quantification of related halogenated indole compounds. For example, it could be used as a reference compound in studies monitoring the environmental fate of new agrochemicals derived from a similar scaffold or in metabolic studies of new pharmaceuticals based on the halogenated indole core.

The development of robust analytical methods often requires the use of internal standards or reference standards for calibration. The unique mass-to-charge ratio of this compound in mass spectrometry, due to the presence of bromine and chlorine isotopes, would make it a distinguishable marker. While there is no extensive documentation of its current use as a formal analytical standard, its chemical properties make it a suitable candidate for such applications in future research.

Table 3: Potential Analytical Applications of this compound

| Analytical Technique | Potential Role of the Compound | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reference standard for retention time and quantification | Pharmaceutical analysis, Agrochemical analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Calibration standard, Internal standard | Environmental monitoring, Metabolomics |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference for chemical shift comparison | Structural elucidation of related compounds |

Mechanistic Insights into the Reactivity and Interactions of 1 5 Bromo 2 Chloro 1h Indol 3 Yl Ethanone

Electron Density Distribution and Prediction of Reaction Sites

The reactivity of an aromatic or heterocyclic compound is fundamentally governed by the distribution of electron density within its ring system. In the case of 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone, the indole (B1671886) nucleus is substituted with three groups that modify its electron density in distinct ways: a bromo group at position 5, a chloro group at position 2, and an acetyl group at position 3.

Indole Nucleus: The indole ring itself is an electron-rich aromatic system due to the lone pair of electrons on the nitrogen atom of the pyrrole (B145914) ring, which participates in the π-electron system. mdpi.com This generally makes the ring susceptible to electrophilic attack, particularly at the C3 position.

Substituent Effects:

-Cl at C2 and -Br at C5: Halogens are electron-withdrawing through the inductive effect (-I) but electron-donating through resonance (+R). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the ring. This deactivation is particularly relevant for electrophilic substitution reactions.

-C(O)CH₃ at C3: The acetyl group is a strong electron-withdrawing group due to both inductive and resonance effects (-I, -R). It significantly reduces the electron density of the pyrrole ring, making it less nucleophilic.

The combination of these substituents leads to a significantly electron-deficient indole system compared to the unsubstituted parent molecule. The acetyl group at C3 deactivates this position, which is normally the most reactive site for electrophiles. The chloro group at C2 further deactivates the pyrrole ring. The bromo group at C5 deactivates the benzene (B151609) portion of the indole.

Computational studies, such as those using Density Functional Theory (DFT), on substituted indoles help in visualizing the electron density and predicting reaction sites. rsc.org For this compound, the following predictions can be made:

| Predicted Reaction Type | Most Probable Reaction Site(s) | Rationale |

| Electrophilic Aromatic Substitution | C4, C6 | The C3 position is strongly deactivated by the acetyl group. The C2 position is blocked and deactivated by the chloro group. The benzene ring is less deactivated than the pyrrole ring, with the N-H group directing ortho/para to itself (C4, C6) and the bromo group directing ortho/para to itself (C4, C6). Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. |

| Nucleophilic Attack | C2, Carbonyl Carbon | The C2 position is rendered electron-deficient by the adjacent electron-withdrawing chloro group and the nitrogen atom, making it a potential site for nucleophilic aromatic substitution, especially under forcing conditions. The carbonyl carbon of the acetyl group is highly electrophilic and a prime target for nucleophiles. |

| Deprotonation (Acidity) | N-H | The indole N-H proton is acidic and can be removed by a base. The presence of multiple electron-withdrawing groups increases the acidity of this proton compared to unsubstituted indole. |

Pathways for Oxidation and Reduction Reactions

The electron-rich nature of many indole derivatives makes them susceptible to oxidation. acs.org However, the reactivity is highly dependent on the substituents present on the indole ring.

Oxidation: Indoles bearing electron-withdrawing groups, such as this compound, exhibit weaker reactivity towards oxidation compared to those with electron-donating groups. acs.org The reduced electron density of the indole's electron cloud makes it more resistant to oxidation. acs.org

A common oxidative pathway for 3-substituted indoles involves the oxidation of the C2 position to form a 2-oxindole derivative. rsc.orgresearchgate.net This transformation can be achieved using various oxidizing agents. For the title compound, a plausible oxidation pathway would yield 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethan-1-one-2-one (an isatin (B1672199) derivative) or related rearranged products. The reaction likely proceeds through an intermediate where the C2-C3 double bond is attacked by the oxidant.

Reduction: The reduction of this compound can target two primary sites: the acetyl group and the indole ring system.

Reduction of the Acetyl Group: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanol. Further reduction to an ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Reduction of the Indole Ring: Catalytic hydrogenation (e.g., using H₂/Pd or Pt) can reduce the pyrrole ring of the indole nucleus to yield an indoline (B122111) derivative. The specific conditions of the hydrogenation will determine the extent of reduction.

Elucidation of Electrophilic and Nucleophilic Substitution Mechanisms on the Indole Ring

The mechanisms of substitution reactions on the this compound ring are heavily influenced by its substituent pattern.

Electrophilic Substitution: The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (a Wheland complex), followed by the loss of a proton to restore aromaticity. unibo.it

In the case of this substituted indole:

Attack of Electrophile (E⁺): The indole ring acts as the nucleophile. As discussed in section 6.1, the most likely positions for attack are C4 and C6 on the benzene ring, as the pyrrole ring is strongly deactivated.

Formation of the Wheland Intermediate: The attack disrupts the aromaticity of the benzene ring, and the positive charge is delocalized across the system.

Deprotonation: A base removes the proton from the carbon that was attacked, restoring the aromatic system and yielding the substituted product.

The strong deactivation by the C2-chloro and C3-acetyl groups makes electrophilic substitution on the pyrrole ring highly unfavorable.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient aromatic ring and a good leaving group. nih.gov The mechanism generally proceeds via an addition-elimination pathway.

Attack of Nucleophile (Nu⁻): A nucleophile attacks an electron-deficient carbon atom bearing a leaving group. For this compound, the C2 position is a potential site for attack due to the presence of the chloro leaving group and the electron-withdrawing nature of the adjacent nitrogen and the C3-acetyl group.

Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and the electron-withdrawing groups.

Loss of Leaving Group: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored, leading to the substituted product.

This SₙAr reaction at the C2 position is more plausible for this compound than for an unsubstituted indole due to the activating effect of the C3-acetyl group.

General Principles of Ligand-Receptor Interaction Mechanisms

Indole derivatives are a cornerstone of medicinal chemistry, frequently acting as ligands for various biological receptors, such as G-protein coupled receptors (GPCRs). mdpi.com The interaction between a ligand like this compound and a receptor's binding pocket is governed by a combination of non-covalent intermolecular forces.

The key principles of these interactions include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, a crucial interaction for anchoring ligands in many receptor binding sites. mdpi.com The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic surface of the indole ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Phenylalanine, Tryptophan, Leucine) within the receptor's binding pocket. nih.gov These interactions are vital for the ligand's affinity and stability within the binding site. nih.gov

Halogen Bonding: The bromine and chlorine atoms on the indole ring can participate in halogen bonding. This is an interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site on the receptor, such as a carbonyl oxygen or the nitrogen of a histidine side chain. nih.gov

Electrostatic and π-Interactions: The electron-rich π-system of the indole ring can engage in π-π stacking with aromatic amino acid residues or cation-π interactions with positively charged residues like Arginine or Lysine. acs.org

| Interaction Type | Potential Participating Group(s) on the Ligand | Potential Interacting Partner(s) on a Receptor |

| Hydrogen Bond Donor | Indole N-H | Aspartate, Glutamate, Serine, Threonine (side-chain oxygen) |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Serine, Threonine, Tyrosine (hydroxyl group); Lysine, Arginine (side-chain N-H) |

| Halogen Bonding | C5-Br, C2-Cl | Carbonyl oxygen of peptide backbone; Asparagine, Glutamine (side-chain oxygen) |

| Hydrophobic/π-Interactions | Indole Ring System | Phenylalanine, Tryptophan, Tyrosine (π-π stacking); Lysine, Arginine (cation-π); Leucine, Valine, Isoleucine (hydrophobic) |

These interactions collectively determine the binding affinity and selectivity of the ligand for its target receptor, forming the basis of its potential biological activity.

Future Research Directions and Unexplored Avenues for 1 5 Bromo 2 Chloro 1h Indol 3 Yl Ethanone

Development of Green and Sustainable Synthetic Methodologies

Traditional methods for synthesizing halogenated indoles often involve harsh reaction conditions and the use of hazardous reagents. rsc.org Future research should prioritize the development of environmentally benign synthetic routes to 1-(5-Bromo-2-chloro-1H-indol-3-yl)ethanone and its analogs.

Key areas of focus include:

Catalytic Halogenation: Exploring methods that utilize catalytic amounts of halide sources with sustainable terminal oxidants, such as oxone, can minimize waste and avoid stoichiometric halogenating agents. acs.orgresearchgate.netspringernature.com This approach, known as halide catalysis, represents a general and green oxidation method. researchgate.net